Cholane
Description
Core Skeleton Configuration: 5α vs. 5β Stereoisomerism
The cholane molecule exhibits a distinctive tetracyclic steroid framework consisting of three six-membered rings and one five-membered ring, designated as rings A, B, C, and D respectively. The fundamental structural difference between the two this compound stereoisomers lies in the configuration at the C-5 position, which determines the spatial relationship between rings A and B. This stereochemical variation has profound implications for the overall molecular geometry and biological properties of this compound derivatives.
The 5β-cholane stereoisomer, with the systematic name (5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene, represents the predominant configuration found in naturally occurring bile acids. In this configuration, the A/B ring junction adopts a cis arrangement, resulting in a bent molecular geometry that is characteristic of physiologically active bile salts. The 5β configuration imparts a facial amphiphilicity to the molecule, with distinct hydrophilic and hydrophobic surfaces that facilitate micelle formation and lipid solubilization.
Properties
CAS No. |
548-98-1 |
|---|---|
Molecular Formula |
C24H42 |
Molecular Weight |
330.6 g/mol |
IUPAC Name |
(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C24H42/c1-5-8-17(2)20-12-13-21-19-11-10-18-9-6-7-15-23(18,3)22(19)14-16-24(20,21)4/h17-22H,5-16H2,1-4H3/t17-,18?,19+,20-,21+,22+,23+,24-/m1/s1 |
InChI Key |
QSHQKIURKJITMZ-BRPMRXRMSA-N |
SMILES |
CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Isomeric SMILES |
CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C |
Canonical SMILES |
CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
Cholane and its derivatives have been investigated for their potential applications in several domains:
Medicinal Chemistry
- Therapeutic Agents : this compound derivatives are being explored as potential therapeutic agents for metabolic disorders, liver diseases, and cancer. For instance, compounds like obeticholic acid have shown promise in treating cholestatic liver diseases by activating nuclear receptors that regulate bile acid metabolism .
- Drug Delivery Systems : The amphiphilic nature of this compound derivatives allows them to form micelles, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability .
Biochemistry
- Biological Activity : this compound derivatives have been studied for their interactions with various biomolecules. For example, the modulation of glucose and lipid metabolism through bile acid signaling pathways highlights their role in metabolic syndrome treatment .
- Synthesis of Complex Molecules : this compound serves as a precursor in the synthesis of complex molecules, including those used in pharmaceuticals and agrochemicals. The ability to modify its structure enables the creation of novel compounds with targeted biological activities.
Material Science
- Biomaterials : this compound-based materials are being developed for biomedical applications due to their biocompatibility and ability to interact with biological systems. Research indicates that modifying the stereochemistry of this compound derivatives can significantly affect their properties and applications in drug delivery systems .
This compound Derivatives in Metabolic Disorders
A study focused on the development of semi-synthetic bile acid derivatives from the this compound scaffold demonstrated significant improvements in glucose tolerance and lipid profiles in animal models of metabolic syndrome. These findings suggest that this compound derivatives could serve as effective agents in managing metabolic disorders .
Drug Delivery Applications
Research on the use of this compound-based micelles for drug delivery revealed that these systems could effectively encapsulate anticancer drugs, improving their therapeutic efficacy while reducing side effects. The study highlighted the potential of this compound derivatives as carriers for targeted drug delivery .
Data Tables
| Application Area | This compound Derivative | Target Condition | Outcome |
|---|---|---|---|
| Medicinal Chemistry | Obeticholic Acid | Cholestatic Liver Disease | Improved liver function |
| Biochemistry | Semi-synthetic Bile Acids | Metabolic Syndrome | Enhanced glucose tolerance |
| Material Science | This compound-based Micelles | Drug Delivery | Increased drug solubility |
Chemical Reactions Analysis
Dihydroxylation of Cholane Derivatives
Terminal olefins in this compound structures react via dihydroxylation to form stereochemically diverse glycols. Three methods were compared for a 24-norchol-22-ene substrate :
| Method | 22 S : 22 R Ratio | Total Yield (%) |
|---|---|---|
| Upjohn Dihydroxylation | 1.0 : 0.24 | 91 |
| Sharpless Dihydroxylation | 1.0 : 1.0 | 95 |
| Prévost Dihydroxylation | 1.0 : 0.0 | 85 |
The Sharpless method produced near-equal epimer ratios, while Prévost favored exclusive 22 S configuration . This selectivity is vital for synthesizing brassinosteroid analogs with targeted biological activity.
Epoxidation and Ring-Opening Reactions
Epoxidation of 24-norchol-22-ene using mCPBA yielded a 22 R-epoxide (11b ) as the major product (polarity-based TLC analysis) . Subsequent acid-catalyzed ring-opening produced triols:
| Proton/Carbon | Triol 4 (22 S) | Triol 6 (22 R) |
|---|---|---|
| H-21 | 0.943 ppm (d, J=6.9 Hz) | 0.925 ppm (d, J=6.3 Hz) |
| C22 | 75.19 ppm | 74.45 ppm |
| C23 | 63.19 ppm | 65.53 ppm |
Steric and electronic factors govern regioselectivity during epoxide formation and subsequent transformations .
Benzoylation of Diol Intermediates
Benzoylation of diol mixtures (e.g., 10a/10b ) led to complex product distributions :
-
5 (22 S-monobenzoyl)
-
7 (22 R-monobenzoyl)
-
8 (22 S-dibenzoyl)
-
12 (22 R-dibenzoyl)
Reaction conditions (DMAP catalyst, excess PhCOCl) favored dibenzoylation, highlighting the need for precise stoichiometric control in derivative synthesis .
Catalytic Considerations
Recent advances in electrostatic field-assisted catalysis (e.g., MIT’s +0.7 V applied potentials) demonstrate up to 100,000× rate enhancements for non-redox reactions . While not yet applied to this compound systems, this methodology could revolutionize steroidal alkene functionalization by lowering activation barriers.
Mechanistic Insights
-
Non-classical carbocations may stabilize intermediates during this compound derivatization, enabling unconventional bond-breaking pathways .
-
Steric effects dominate in bulky steroid frameworks, favoring axial attack in epoxidation and equatorial hydroxylation .
This synthesis roadmap underscores this compound’s versatility in producing stereochemically complex molecules. Future applications in pharmaceuticals and materials science will depend on advances in catalytic selectivity and green chemistry methodologies .
Q & A
Q. What is the structural characterization of cholane and its stereoisomers?
this compound (C₂₄H₄₀) is a triterpene hydrocarbon with 5α- and 5β-stereoisomers, serving as the core structure for steroids and bile acids . Its IUPAC name is (5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-((R)-pentan-2-yl)hexadecahydro-1H-cyclopenta[a]phenanthrene . The 5β-cholane configuration is predominant in bile acids (e.g., cholic acid), while 5α-cholane (allothis compound) is less common . Structural validation typically employs X-ray crystallography (SC-XRD) and nuclear magnetic resonance (NMR) .
Q. How are this compound derivatives synthesized for pharmaceutical applications?
this compound derivatives are synthesized via functionalization of the steroid backbone. For example:
- Pincer-like ligands : Pd- and Cu-catalyzed coupling reactions attach aminoanthraquinone groups to the this compound skeleton for anion transport or molecular sensing .
- Sugar conjugates : Maltopyranosyl groups are added to hydroxyl positions (e.g., 3α,7α,12α-tri-((O-β-D-maltopyranosyl)ethyloxy)-cholane) to create amphiphiles for membrane protein stabilization . Key steps include regioselective protection/deprotection and characterization via HPLC-MS and FTIR .
Q. What analytical techniques validate this compound derivatives in drug delivery systems?
- Differential Scanning Calorimetry (DSC) : Measures glass transition temperatures (Tg) to assess micelle core stability (e.g., Tg increases from 179°C to 200°C after 55-day storage due to this compound rearrangement) .
- NMR : Identifies methyl group overlaps (e.g., this compound methyl protons at δ 0.6–1.2 ppm) in taxane-loaded micelles .
- Hirshfeld Surface Analysis : Visualizes intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts) in this compound crystals .
Advanced Research Questions
Q. How do experimental conditions affect this compound-based micelle stability in drug delivery?
Storage temperature and duration significantly impact micelle integrity. For example:
- Prolonged storage at 4°C increases Tg due to this compound core compaction, slowing drug release .
- Lyophilization can stabilize micelles but requires cryoprotectants to prevent aggregation. Methodological recommendation : Use time-resolved DSC and dynamic light scattering (DLS) to monitor structural changes during storage .
Q. How can computational methods resolve contradictions in this compound-protein interaction studies?
- Density Functional Theory (DFT) : Optimizes this compound derivative geometries and compares them with SC-XRD data to validate structural models .
- Molecular Docking : Predicts binding affinities between this compound derivatives (e.g., M-1 to M-5) and target proteins (e.g., epidermal growth factor receptor) .
- Density of States (DOS) : Identifies electron-rich regions in this compound derivatives for interaction hotspots .
Q. What strategies address discrepancies in this compound’s role in ion channel modulation?
this compound derivatives like sodium 3-hydroxyolean-12-en-30-oate (HENA) activate BK channels via the β1-subunit steroid-recognition site, inducing cerebrovascular dilation . Contradictions arise from stereoisomer-specific effects:
- Experimental design : Use patch-clamp electrophysiology with HEK293 cells expressing BK channel subunits.
- Control : Compare 5α- and 5β-cholane analogs to isolate stereochemical influences .
Q. How is this compound utilized in environmental biomarker analysis?
5β(H)-Cholane serves as a surrogate standard in gas chromatography-mass spectrometry (GC-MS) for quantifying steranes and triterpanes in petroleum hydrocarbons . Protocol :
- Spike samples with 5β(H)-cholane (CAS 80373-86-0) at 1000 µg/mL.
- Use retention time locking and selected ion monitoring (SIM) for accurate quantification .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
